5,6,7,8-Tetrahydro-5,8-methanoisoquinoline
Overview
Description
5,6,7,8-Tetrahydro-5,8-methanoisoquinoline is a chemical compound with the molecular formula C10H11N . It is also referred to as Bz-tetrahydroisoquinoline .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which gives trans-decahydroquinolines . Another method involves the reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline is available in 2D and 3D formats . The average mass of the molecule is 133.190 Da and the monoisotopic mass is 133.089142 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline include a boiling point of 491.2 K . The proton affinity is 966.6 kJ/mol and the gas basicity is 934.7 kJ/mol . The ionization energy is 9.2 eV .Scientific Research Applications
Synthesis of Protected Derivatives : It is used in preparing protected 2-substituted derivatives and their transformation into cyclopenta[D]pyrimidine-5,7-dimethanol (Pérez-Castro et al., 2007).
Protonation and Reaction Studies : This compound is useful for studying its protonation in acid media and reactions with weak nucleophiles (Koltunov & Repinskaya, 2002).
Synthesis of Enantiomers : It is involved in the synthesis of enantiomerically pure derivatives, which is significant in stereoselective synthesis (Uenishi & Hamada, 2002).
Central Nervous System Stimulant Activities : Many compounds synthesized from it exhibit central nervous system stimulant activities, indicating potential pharmaceutical applications (Nagai et al., 1998).
Investigation of Pyridine Chromophores : The circular dichroism spectrum of a derivative provides information on the structure of a pyridine chromophore (Rosini et al., 1983).
Asymmetric Catalysis : A chiral derivative of this compound has been synthesized and used as an asymmetric catalyst in reactions like aldol and silylcyanation (Yoon et al., 2006).
Antifolate Activity : Some derivatives have shown potent antifolate activity against specific bacteria, suggesting potential use in antimicrobial research (Nair et al., 1987).
Enantioselective Catalysis : It has been used in enantioselective catalysis with significant enantioselectivity, an important aspect in asymmetric synthesis (Chelucci et al., 2000).
Nitration Studies : Nitration of this compound yields specific derivatives, useful in studying reaction mechanisms (Tanida et al., 1986).
Synthesis of Multi-functionalized Derivatives : It is involved in the construction of multi-functionalized benzene derivatives, highlighting its versatility in organic chemistry (Damera & Pagadala, 2023).
properties
IUPAC Name |
4-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-5-7(1)9-3-4-11-6-10(8)9/h3-4,6-8H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOGOWFYJDDASA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C2C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-5,8-methanoisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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